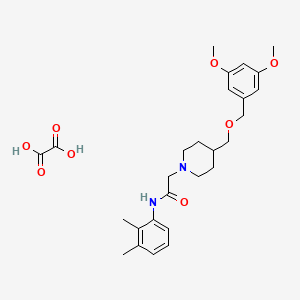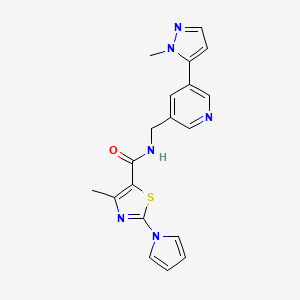![molecular formula C21H23N3O5S2 B2911639 2-(4-methoxyphenoxy)-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide CAS No. 865592-96-7](/img/structure/B2911639.png)
2-(4-methoxyphenoxy)-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxyphenoxy)-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as "Compound A" and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In
作用機序
The mechanism of action of 2-(4-methoxyphenoxy)-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways involved in disease progression. This compound has been shown to inhibit the activity of histone deacetylases, which play a role in cancer progression. It has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a role in inflammation and autoimmune diseases.
Biochemical and Physiological Effects:
2-(4-methoxyphenoxy)-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide has been shown to have various biochemical and physiological effects in scientific research. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the proliferation of cancer cells, and reduce inflammation in animal models of inflammatory disorders. It has also been shown to have low toxicity in vitro and in vivo.
実験室実験の利点と制限
2-(4-methoxyphenoxy)-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide has several advantages and limitations for laboratory experiments. One advantage is its low toxicity, which makes it a safer option for in vitro and in vivo experiments. Another advantage is its potential therapeutic applications in various scientific research areas. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in laboratory experiments.
将来の方向性
There are several future directions for the research on 2-(4-methoxyphenoxy)-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide. One direction is to further investigate its mechanism of action to optimize its use in laboratory experiments. Another direction is to explore its potential therapeutic applications in other scientific research areas, such as neurodegenerative diseases and infectious diseases. Additionally, future research could focus on developing new drug delivery systems using this compound and exploring its potential as a diagnostic tool in medical imaging.
Conclusion:
In conclusion, 2-(4-methoxyphenoxy)-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been studied extensively for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions. Further research on this compound could lead to the development of new treatments for various diseases and disorders.
合成法
The synthesis of 2-(4-methoxyphenoxy)-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide involves a multi-step process that has been described in detail in scientific literature. The first step involves the synthesis of 6-(piperidin-1-ylsulfonyl)benzo[d]thiazole, which is then reacted with 4-methoxyphenol to form 2-(4-methoxyphenoxy)-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide. This compound has been synthesized using various methods, including microwave-assisted synthesis and solvent-free synthesis.
科学的研究の応用
2-(4-methoxyphenoxy)-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide has been studied for its potential therapeutic applications in various scientific research areas. This compound has shown promising results in the treatment of cancer, autoimmune diseases, and inflammatory disorders. It has also been studied for its potential use in drug delivery systems and as a diagnostic tool in medical imaging.
特性
IUPAC Name |
2-(4-methoxyphenoxy)-N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S2/c1-28-15-5-7-16(8-6-15)29-14-20(25)23-21-22-18-10-9-17(13-19(18)30-21)31(26,27)24-11-3-2-4-12-24/h5-10,13H,2-4,11-12,14H2,1H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGAVQRTBQZPFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(Z)-5-bromo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2911561.png)
![8-(5-chloro-2-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![3-[(Oxetan-3-yl)amino]propan-1-ol](/img/structure/B2911563.png)
![2-Chloro-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]propanamide](/img/structure/B2911568.png)





